molecular formula C8H9NO4 B15324057 2-Formamido-3-(furan-3-yl)propanoic acid

2-Formamido-3-(furan-3-yl)propanoic acid

Cat. No.: B15324057
M. Wt: 183.16 g/mol
InChI Key: RIZXYLRXXQBUOT-UHFFFAOYSA-N
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Description

2-Formamido-3-(furan-3-yl)propanoic acid is a compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . It is also known by its IUPAC name, N-(3-furoyl)alanine . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amino acid derivative structure.

Preparation Methods

The synthesis of 2-Formamido-3-(furan-3-yl)propanoic acid typically involves the reaction of furan-3-carboxylic acid with an appropriate amine under specific conditions. One common method includes the use of formic acid and zinc dust as reagents . The reaction conditions often involve heating and stirring to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Formamido-3-(furan-3-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Formamido-3-(furan-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Formamido-3-(furan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and the amino acid moiety play crucial roles in its binding to enzymes and receptors. The compound can act as a substrate or inhibitor, depending on the target and the context of the reaction . Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

2-Formamido-3-(furan-3-yl)propanoic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-formamido-3-(furan-3-yl)propanoic acid

InChI

InChI=1S/C8H9NO4/c10-5-9-7(8(11)12)3-6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12)

InChI Key

RIZXYLRXXQBUOT-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1CC(C(=O)O)NC=O

Origin of Product

United States

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